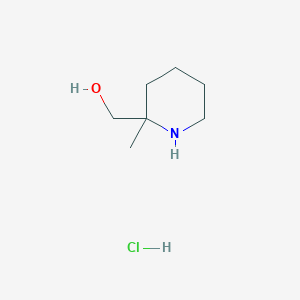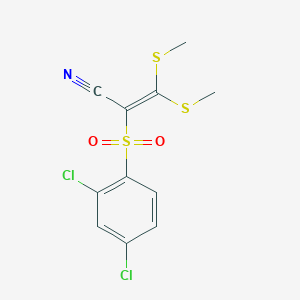
2-((2,4-Dichlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2,4-Dichlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile” is an organic molecule that contains a sulfonyl group (-SO2-) attached to a 2,4-dichlorophenyl group and a nitrile group (-CN) attached to a thiopropene structure. The presence of these functional groups could give this compound various chemical properties and potential reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The sulfonyl group is typically trigonal planar, the phenyl ring is planar, and the nitrile group is linear. The thiopropene part of the molecule could potentially exist in different conformations depending on the specific conditions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The sulfonyl group might undergo substitution reactions, and the nitrile group could participate in various addition reactions or be hydrolyzed to a carboxylic acid. The thiopropene part of the molecule might undergo addition reactions at the double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and nitrile groups might increase its polarity and potentially its solubility in polar solvents. The dichlorophenyl group is relatively non-polar, which might increase its solubility in non-polar solvents .Scientific Research Applications
Chemiluminescence Applications : Research has shown that sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are related to the compound , have applications in chemiluminescence. These compounds are thermally stable and can be used to produce light under certain conditions, indicating potential use in chemical sensors or imaging technologies (Watanabe et al., 2010).
Optical Properties and Molecular Structures : Studies have explored the optical properties and molecular structures of acrylonitrile derivatives, similar to the compound . These studies focus on the effects of solvent polarity and molecular structure on self-assembly behaviors, which can be significant for material sciences and nanotechnology applications (Percino et al., 2016).
Cancer Detection and Imaging : A derivative of the compound, used in synthesizing a water-soluble near-infrared dye, has shown potential in cancer detection through optical imaging. This application is crucial in developing non-invasive diagnostic tools and molecular-based beacons for cancer detection (Pham et al., 2005).
Development of Fluorescent Molecular Probes : Certain derivatives with sulfonyl groups have been used to develop new fluorescent solvatochromic dyes. These compounds, with their strong solvent-dependent fluorescence, are useful in creating sensitive molecular probes for studying biological events and processes (Diwu et al., 1997).
Synthesis of Novel Substituted Benzothiazepines : Research has been conducted on synthesizing novel benzothiazepines incorporating sulfonyl groups. This work is important in the field of organic and medicinal chemistry, potentially leading to the discovery of new drugs or therapeutic agents (Chhakra et al., 2019).
Cyclization and Hydrolysis in Synthesis : The compound has been studied in the context of cyclization/hydrolysis processes in aqueous phase, using sulfonyl radicals. This research contributes to the field of organic synthesis, particularly in the development of sustainable and efficient synthetic methods (Hu et al., 2022).
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S3/c1-17-11(18-2)10(6-14)19(15,16)9-4-3-7(12)5-8(9)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQSCGNKNJYUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Dichlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

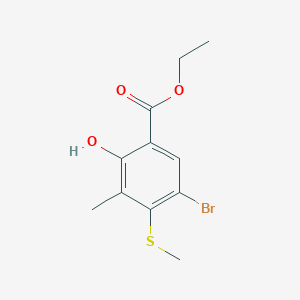
![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)
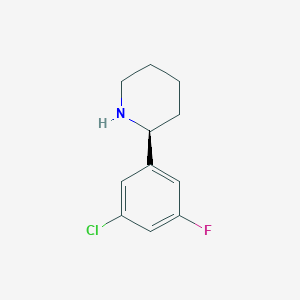
![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)
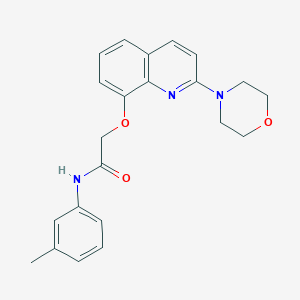
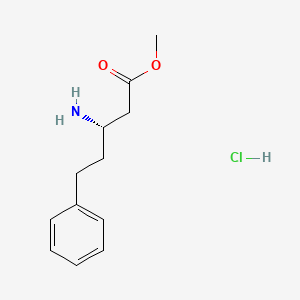
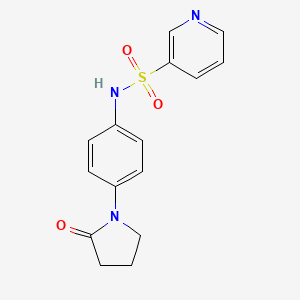
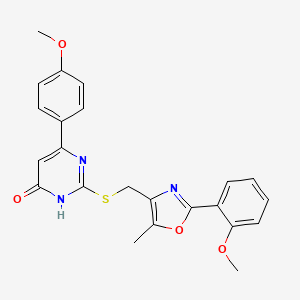
![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)
![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)
